1,6,7-trimethyl-3-(2-oxopropyl)-8-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Description
Properties
IUPAC Name |
4,7,8-trimethyl-2-(2-oxopropyl)-6-(2-phenylethyl)purino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O3/c1-13(27)12-25-19(28)17-18(23(4)21(25)29)22-20-24(14(2)15(3)26(17)20)11-10-16-8-6-5-7-9-16/h5-9H,10-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRPBPPFPNYIOHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1CCC4=CC=CC=C4)N(C(=O)N(C3=O)CC(=O)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1,6,7-trimethyl-3-(2-oxopropyl)-8-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the imidazo[2,1-f]purine family and is characterized by its unique structure which includes multiple functional groups that contribute to its biological activity. The molecular formula is , and it features a complex arrangement that allows for interaction with various biological targets.
The biological activity of this compound primarily involves:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes such as phosphodiesterases (PDEs), which play critical roles in cellular signaling pathways. In particular, it exhibits inhibitory activity against PDE4B and PDE10A, which are implicated in mood regulation and cognitive function .
- Receptor Modulation : It acts as a ligand for serotonin receptors (5-HT1A and 5-HT7), suggesting potential antidepressant and anxiolytic effects. This modulation can lead to alterations in neurotransmitter release and neuronal excitability .
Antidepressant Effects
Recent studies indicate that derivatives of the compound exhibit significant antidepressant-like effects in animal models. For instance:
- A specific derivative demonstrated efficacy in the forced swim test (FST), a common model for assessing antidepressant activity. The tested compound showed greater potency than standard anxiolytics like diazepam .
Anxiolytic Properties
In addition to its antidepressant potential, the compound has also been evaluated for its anxiolytic properties. In vivo studies suggest that it may alleviate anxiety symptoms effectively .
Case Studies
Several studies have explored the pharmacological profile of this compound:
- Pharmacological Evaluation : A study synthesized various derivatives and evaluated their affinity for serotonin receptors and PDE inhibition. Results indicated that certain modifications enhance their biological activity while maintaining favorable pharmacokinetic profiles .
- Toxicological Assessment : Toxicity studies are crucial for understanding the safety profile of new compounds. Initial assessments show low toxicity at therapeutic doses, making it a promising candidate for further development .
Comparative Analysis
To better understand the unique aspects of this compound compared to similar compounds in the imidazo[2,1-f]purine class:
| Compound Name | Key Activity | Receptor Affinity | Toxicity Profile |
|---|---|---|---|
| 1,6,7-trimethyl-3-(2-oxopropyl)-8-phenethyl | Antidepressant/Anxiolytic | 5-HT1A/5-HT7 | Low |
| 1,6,7-trimethyl-3-(2-hydroxypropyl) | Moderate Antidepressant | Moderate | Moderate |
| 1,6,7-trimethyl-3-(2-aminoalkyl) | Weak Antidepressant | Low | High |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The pharmacological and physicochemical properties of 1,6,7-trimethyl-3-(2-oxopropyl)-8-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can be contextualized against related analogs (Table 1).
Table 1: Structural and Functional Comparison of Key Analogs
Key Research Findings and Structure-Activity Relationships (SAR)
Position 8 Substitutions :
- Phenethyl vs. Cyclohexyl : Phenethyl’s aromaticity enhances binding to serotonin receptors (e.g., 5-HT1A) but may reduce metabolic stability compared to cyclohexyl .
- Piperazinylalkyl Chains : Fluorinated arylpiperazinyl groups (e.g., in AZ-853) improve 5-HT1A/5-HT7 affinity and selectivity over PDEs. Fluorine’s electronegativity strengthens π-π stacking with receptor residues .
Position 3 Substitutions :
- 2-Oxopropyl vs. Isobutyl : The ketone in 2-oxopropyl may confer metabolic liability (e.g., oxidation to carboxylic acid) but allows reversible interactions with catalytic sites in kinases or PDEs .
Derivatives with fewer methyl groups (e.g., 1,3-dimethyl in AZ-853) show improved pharmacokinetic profiles .
Therapeutic Implications :
- Antidepressant Activity : Phenethyl and fluorinated piperazinyl derivatives exhibit potent 5-HT1A agonism, with AZ-853 reducing immobility time in forced swim tests (FST) at 2.5 mg/kg .
- Anticancer Activity : PPARγ agonists like CB11 induce mitochondrial apoptosis in NSCLC cells, highlighting the role of aromatic/heterocyclic substituents in oncological targeting .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
